2-Deoxy-D-arabinohexose-1-13C
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Description
2-Deoxy-D-arabinohexose-1-13C, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.149. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .
Mode of Action
2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .
Biochemical Pathways
By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .
Pharmacokinetics
Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .
Result of Action
The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .
Action Environment
The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .
Biochemical Analysis
Biochemical Properties
2-Deoxy-D-arabinohexose-1-13C is phosphorylated by hexokinase to 2-DG-P, which cannot be further metabolized by phosphoglucose isomerase . This results in the accumulation of the compound in the cell, leading to the depletion of cellular ATP .
Cellular Effects
The presence of this compound in the growth medium can cause marked morphological changes in cells . For instance, in the cells of Rhodosporidium toruloides, the originally elongated ellipsoidal cells grew spherically in the presence of the deoxy-sugar .
Molecular Mechanism
The molecular mechanism of this compound involves its phosphorylation by hexokinase to 2-DG-P . This product cannot be further metabolized, leading to its accumulation in the cell and the subsequent depletion of cellular ATP .
Temporal Effects in Laboratory Settings
Over time, the presence of this compound in the growth medium can lead to significant alterations in the carbohydrate composition of the cell wall . For instance, the wall of R. toruloides grown in the presence of the deoxy-sugar contains higher proportions of chitin and glucan .
Metabolic Pathways
This compound is involved in the glycolysis pathway, where it is phosphorylated by hexokinase to 2-DG-P . It cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation in the cell .
Properties
IUPAC Name |
(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-UPKQYVFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201612-55-7 |
Source
|
Record name | 2-Deoxy-D-arabinohexose-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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